5-Benzoyl-2-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

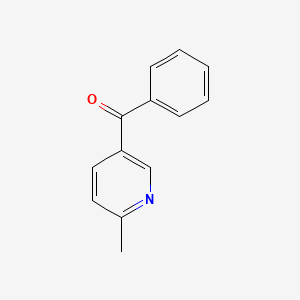

5-Benzoyl-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and chemical applications. The structure of this compound consists of a pyridine ring substituted with a benzoyl group at the fifth position and a methyl group at the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-methylpyridine can be achieved through various methods. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridine as a starting material, which is then coupled with benzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Benzoyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyridine derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Benzoyl-2-methylpyridine has been studied for its biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : This compound has been investigated for its potential to induce apoptosis in cancer cell lines. A notable study demonstrated that it could effectively trigger cell death in colon cancer cells when combined with autophagy inhibitors.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for producing various complex molecules. Its ability to undergo further chemical transformations makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study assessed the antibacterial efficacy of this compound against common bacterial strains. The results indicated that modifications at specific positions on the pyridine ring significantly enhanced its antibacterial potency.

| Compound | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antibacterial | 8.0 |

Case Study 2: Cancer Cell Line Response

In another study, the response of various cancer cell lines to treatments involving this compound was evaluated. The findings revealed significant apoptosis rates, particularly when used in combination with other therapeutic agents.

| Cell Line | Treatment | Apoptosis Rate (%) |

|---|---|---|

| Colon Cancer | This compound + Autophagy Inhibitor | 75% |

Mécanisme D'action

The mechanism of action of 5-Benzoyl-2-methylpyridine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-Methylpyridine: A simpler derivative with a methyl group at the second position.

5-Benzoylpyridine: A derivative with a benzoyl group at the fifth position but without the methyl group.

Uniqueness: 5-Benzoyl-2-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Benzoyl-2-methylpyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzoyl group and a methyl group. Its molecular formula is C12H11NO, which influences its reactivity and potential applications in various fields.

The compound plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. Notably, it has been shown to interact with:

- Oxidative Stress Response Enzymes : It modulates the activity of enzymes such as superoxide dismutase and catalase through non-covalent binding, which can enhance their function in oxidative stress responses.

- Metal Ion Complexation : this compound can form complexes with metal ions, further influencing its biochemical properties.

Cellular Effects

This compound exhibits profound effects on various cell types and processes:

- Cell Signaling Pathways : It activates the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation plays a vital role in cellular defense against oxidative stress.

- Inflammatory Responses : The compound modulates gene expression by interacting with transcription factors such as NF-κB, which is crucial in inflammatory processes.

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Interaction : It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits certain kinases by binding to their ATP-binding sites.

- Gene Expression Modulation : The compound interacts with DNA-binding proteins and transcription factors, inducing changes in gene expression that affect cellular function.

Research Findings and Case Studies

Recent studies have highlighted the compound's diverse biological activities:

- Antimicrobial Activity : this compound has shown promising antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various pathogens.

- Anti-Proliferative Effects : In vitro studies have demonstrated that this compound can inhibit cancer cell growth significantly. For example, certain derivatives exhibited IC50 values as low as 120–130 nM against MDA-MB-231 and HCT116 cancer cell lines .

- Molecular Docking Studies : Computational studies have indicated that this compound has favorable binding affinities for specific biological targets, enhancing its potential as a lead compound in drug development .

Data Table: Biological Activity Profiles

Propriétés

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMRCRPVJIJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.